molecular formula C11H12FIN4O4 B114722 9-(2-Deoxy-2-fluororibofuranosyl)-2-iodo-6-methoxypurine CAS No. 150863-85-7

9-(2-Deoxy-2-fluororibofuranosyl)-2-iodo-6-methoxypurine

Cat. No. B114722
M. Wt: 410.14 g/mol
InChI Key: RZNPNDVANHIBAN-QYYRPYCUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Deoxy-2-fluororibofuranosyl)-2-iodo-6-methoxypurine, commonly known as FIAU, is a synthetic nucleoside analog that has been extensively studied for its potential applications in scientific research. FIAU is structurally similar to natural nucleosides and can be incorporated into DNA and RNA during replication, leading to a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of FIAU involves its incorporation into DNA and RNA during replication. Once incorporated, FIAU can cause DNA damage and cell death through a variety of mechanisms, including the induction of apoptosis and the inhibition of DNA synthesis.

Biochemical And Physiological Effects

FIAU has a range of biochemical and physiological effects, including the induction of DNA damage, the inhibition of DNA synthesis, and the activation of apoptosis. These effects are dependent on the concentration of FIAU and the specific cell type in which it is used.

Advantages And Limitations For Lab Experiments

One of the main advantages of FIAU is its ability to selectively target cancer cells that express TK. This allows for targeted destruction of cancer cells, while leaving healthy cells intact. However, FIAU also has limitations, including its potential toxicity at high concentrations and its limited effectiveness in certain types of cancer cells.

Future Directions

There are several future directions for research on FIAU, including the development of new synthetic methods for its production, the optimization of its use in gene therapy and cancer research, and the exploration of its potential use in other areas of scientific research, such as viral imaging and drug discovery. Additionally, further research is needed to better understand the biochemical and physiological effects of FIAU, as well as its potential limitations and side effects.

Synthesis Methods

The synthesis of FIAU involves several steps, including the conversion of ribose to 2-deoxyribose, the introduction of a fluorine atom at the C-2 position, and the addition of an iodine atom at the C-2 position of the purine ring. The final product is obtained through methylation of the hydroxyl group at the C-6 position of the purine ring.

Scientific Research Applications

FIAU has been used in a wide range of scientific research applications, including gene therapy, cancer research, and viral imaging. In gene therapy, FIAU is used as a prodrug that is selectively activated by the enzyme thymidine kinase (TK), which is expressed in certain types of cancer cells. Once activated, FIAU can cause DNA damage and cell death, leading to the destruction of cancer cells.
In cancer research, FIAU is used as a tracer to monitor the activity of TK in vivo. This allows researchers to track the growth and spread of cancer cells, as well as the effectiveness of various treatments. FIAU has also been used in viral imaging, where it is incorporated into the DNA of viruses and used to track their movement and replication within living cells.

properties

CAS RN

150863-85-7

Product Name

9-(2-Deoxy-2-fluororibofuranosyl)-2-iodo-6-methoxypurine

Molecular Formula

C11H12FIN4O4

Molecular Weight

410.14 g/mol

IUPAC Name

(2R,3R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(2-iodo-6-methoxypurin-9-yl)oxolan-3-ol

InChI

InChI=1S/C11H12FIN4O4/c1-20-9-6-8(15-11(13)16-9)17(3-14-6)10-5(12)7(19)4(2-18)21-10/h3-5,7,10,18-19H,2H2,1H3/t4-,5-,7-,10-/m1/s1

InChI Key

RZNPNDVANHIBAN-QYYRPYCUSA-N

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)I

SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)I

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)I

Other CAS RN

150863-85-7

synonyms

9-(2-deoxy-2-fluororibofuranosyl)-2-iodo-6-methoxypurine
9-DFR-2-I-6-MP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.